molecular formula C20H16O3 B6379057 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% CAS No. 1187827-26-4

6-(2-Benzyloxyphenyl)-2-formylphenol, 95%

Cat. No. B6379057
CAS RN: 1187827-26-4
M. Wt: 304.3 g/mol
InChI Key: OCBSDBPHMQRQQU-UHFFFAOYSA-N
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Description

6-(2-Benzyloxyphenyl)-2-formylphenol, 95% (6-FBP-95) is an organic compound composed of two benzene rings, an oxygen atom, and a formyl group. It has a molecular weight of 246.29 g/mol and a melting point of 128-130 °C. It is a colorless to pale yellow solid, with a slight odor and is insoluble in water. 6-FBP-95 is a commonly used reagent in organic synthesis, due to its ability to form a variety of derivatives and its relatively low cost.

Mechanism of Action

6-(2-Benzyloxyphenyl)-2-formylphenol, 95% acts as an electrophilic reagent, forming covalent bonds with electron-rich sites on substrates. It is a strong activator of the aryl-aryl bond formation reaction, and can react with a variety of substrates, including alkenes, alkynes, and aldehydes.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of a variety of compounds that can have such effects, such as pharmaceuticals and dyes.

Advantages and Limitations for Lab Experiments

The major advantage of using 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and its ability to form a variety of derivatives. However, it is not very soluble in water, and its low solubility can limit its use in certain applications.

Future Directions

In the future, 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of novel materials, such as polymers, for use in a variety of applications. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% and its derivatives.

Synthesis Methods

6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized by a number of methods, including an aldol condensation reaction between benzaldehyde and 2-hydroxybenzyl alcohol, followed by a Friedel-Crafts acylation reaction. The aldol condensation yields a mixture of 1,2-dihydroxybenzene and 1,2-dihydroxybenzyl alcohol. The Friedel-Crafts acylation reaction then yields 6-(2-Benzyloxyphenyl)-2-formylphenol, 95%.

Scientific Research Applications

6-(2-Benzyloxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including benzofuran, benzothiophene, benzoxazole, and benzimidazole derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, and as a starting material for the synthesis of a variety of dyes.

properties

IUPAC Name

2-hydroxy-3-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-16-9-6-11-18(20(16)22)17-10-4-5-12-19(17)23-14-15-7-2-1-3-8-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBSDBPHMQRQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685377
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Benzyloxyphenyl)-2-formylphenol

CAS RN

1187827-26-4
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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